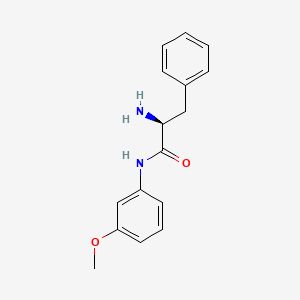

(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide

Description

(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide is a chiral propanamide derivative characterized by:

- A central (S)-configured amino group.

- A phenyl substituent at the β-position.

- A 3-methoxyphenyl group as the N-terminal substituent.

Its stereochemistry and functional groups suggest relevance in asymmetric synthesis or as a building block for peptidomimetics .

Properties

IUPAC Name |

(2S)-2-amino-N-(3-methoxyphenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-14-9-5-8-13(11-14)18-16(19)15(17)10-12-6-3-2-4-7-12/h2-9,11,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLNPUWZFRPARQ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and phenylacetic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methoxybenzaldehyde and phenylacetic acid in the presence of a suitable catalyst.

Reduction and Amination: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride, followed by amination with an appropriate amine source to introduce the amino group.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to isolate the desired product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide has diverse applications in scientific research, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor or intermediate in the synthesis of pharmaceutical agents.

Biological Research: It is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Organic Synthesis: The compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

Industrial Applications: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and influencing physiological processes.

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.

Signal Transduction: It may participate in signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations:

- Polarity: The 3-methoxyphenyl group in the target compound enhances solubility compared to non-polar alkyl (e.g., 3-methylbutan-2-yl) or halogenated (e.g., 3-fluorophenyl) analogs .

- Electron Effects : Electron-withdrawing groups (e.g., fluorine in ) may alter reactivity in electrophilic substitution reactions compared to the electron-donating methoxy group.

Physicochemical Properties

| Property | Target Compound (Inferred) | (S)-2-Amino-N-(4-methylcoumarin-7-yl)-3-phenylpropanamide | 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide |

|---|---|---|---|

| Molecular Weight | ~280–300 g/mol | 350.38 g/mol | 258.29 g/mol |

| logP | ~2.5–3.0 (estimated) | 3.38 | ~2.8 (estimated) |

| Polar Surface Area | ~85–90 Ų | 85.33 Ų | ~70 Ų (estimated) |

Biological Activity

(S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Amino group : Contributes to its interaction with biological targets.

- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Phenylpropanamide backbone : Provides stability and potential for various modifications.

The biological activity of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator, affecting downstream signaling pathways. Its mechanism involves binding to active sites or allosteric sites on target proteins, thereby altering their activity.

Anticancer Activity

Recent studies have evaluated the compound's potential as an anticancer agent. For instance, it has shown promising results against various human cancer cell lines:

In vitro assays demonstrated that the compound significantly inhibits cell growth and induces apoptosis in a dose-dependent manner. Flow cytometry analysis indicated a marked increase in apoptotic cells after treatment with the compound .

Enzyme Inhibition

The compound has also been investigated for its role in enzyme inhibition. It has been shown to interact with specific enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and metabolic disorders .

Case Studies

-

Study on Anticancer Properties :

A study focused on the antiproliferative effects of (S)-2-Amino-N-(3-methoxyphenyl)-3-phenylpropanamide revealed that it inhibited the growth of MGC-803 cells significantly more than conventional chemotherapeutics like 5-Fluorouracil (5-Fu). The study utilized MTT assays and colony formation assays to assess cell viability and proliferation rates, respectively . -

Mechanistic Insights :

Further mechanistic investigations indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, as evidenced by Western blotting results showing downregulation of Cyclin B1 and CDK1 proteins involved in cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.